4-(4-Bromophenyl)-4-methylpentan-2-one
Description
The compound 4-(4-Bromophenyl)-4-methylpentan-2-one is a substituted pentanone derivative featuring a brominated aryl group at the 4-position and a methyl group at the adjacent carbon. This thio analog shares structural similarities, with the sulfur atom replacing the oxygen in the ketone group.
Key characteristics of 4i include:
Properties
CAS No. |
54672-48-9 |
|---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3 |
InChI Key |
YUWLIVYXKWOESL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-4-methylpentanoic acid.
Reduction: Formation of 4-(4-bromophenyl)-4-methylpentan-2-ol.
Substitution: Formation of 4-(4-methoxyphenyl)-4-methylpentan-2-one.
Scientific Research Applications
4-(4-Bromophenyl)-4-methylpentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 4l, -CF₃ in 4k) reduce yields compared to halogenated analogs (4i, 4h) due to steric and electronic hindrance during synthesis . The bromine atom in 4i enhances stability via resonance and inductive effects, contributing to its high yield (85%) .
Spectroscopic Trends :
- The carbonyl carbon in thioethers (δ ~206 ppm) is deshielded compared to MIBK (δ 208.1 ppm), reflecting sulfur’s electron-donating nature .
- Para-substituted aryl groups produce distinct doublets in ¹H NMR (e.g., δ 7.43 for 4i and 4h ) .
Toxicity and Applications: MIBK: Classified as carcinogenic (Carc. 2) and harmful if inhaled (H332) . Widely used as an industrial solvent . 4-Methylpentan-2-one oxime: Less toxic (Acute Tox. 4) but causes skin/eye irritation .
Table 2: Physicochemical and Hazard Comparison
*Estimated using ChemDraw.
Structural Analogs and Broader Context
- Bromophenyl Ketones : Compounds like 1-(4-Bromo-2-fluorophenyl)pentan-1-one () share the bromophenyl motif but differ in chain length and substitution patterns, altering reactivity and applications .
- Aryl-Substituted Ketones : 4-Methyl-1-phenylpentan-2-one () lacks the bromine atom, reducing its electronic complexity compared to 4i .
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